molecular formula C18H22ClN3O2 B1677301 9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one Hydrate Hydrochloride CAS No. 103639-04-9

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one Hydrate Hydrochloride

カタログ番号: B1677301
CAS番号: 103639-04-9
分子量: 347.8 g/mol
InChIキー: WRZJOBREMUDSSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for ondansetron hydrochloride dihydrate is (RS)-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one hydrochloride dihydrate . This nomenclature reflects:

  • The carbazol-4-one core structure with a tetrahydro modification.
  • A 9-methyl substituent on the nitrogen atom of the carbazole ring.
  • A 3-[(2-methylimidazol-1-yl)methyl] side chain.
  • The hydrochloride salt form and two water molecules of crystallization.

The structural representation (Figure 1) highlights:

  • A fused tricyclic carbazole system.
  • An imidazole ring linked via a methylene group.
  • Ionic interaction between the protonated tertiary amine and chloride ion.
  • Hydrogen-bonded water molecules in the crystal lattice.
Simplified Structural Formula:  
C18H19N3O·HCl·2H2O  

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₂₄ClN₃O₃ accounts for:

  • 18 carbon , 24 hydrogen , 3 nitrogen , and 3 oxygen atoms in the organic cation.
  • 1 chlorine atom from the hydrochloride counterion.
  • 2 water molecules (H₂O) in the hydrate structure.

Molecular Weight Calculation:

Component Contribution (g/mol)
C₁₈H₁₉N₃O 293.37
HCl 36.46
2H₂O 36.03
Total 365.86

Experimental determinations via mass spectrometry align with this theoretical value, confirming the formula.

Hydration State Characterization and Stoichiometric Validation

The dihydrate nature is validated through multiple analytical techniques:

Thermogravimetric Analysis (TGA):

  • First dehydration step (25–100°C): Loss of 4.93% mass corresponding to one water molecule.
  • Second dehydration step (100–150°C): Additional 4.92% mass loss from the second water molecule.
  • Total water content: 9.85%, matching theoretical expectation for two H₂O molecules.

Karl Fischer Titration:

Parameter Measured Value Theoretical Value
Water Content 9.82–9.88% 9.85%

Crystallographic Studies:
X-ray diffraction reveals:

  • Water molecules occupy specific lattice sites.
  • One water forms hydrogen bonds with the imidazole ring.
  • The second water interacts with chloride ions and the carbazolone oxygen.

Stability Profile:

  • Converts to hemihydrate at 40°C (40% RH).
  • Transforms to anhydrous form above 150°C.

This comprehensive characterization confirms the stoichiometric integrity of the dihydrate form, critical for pharmaceutical processing and stability assessment.

Figure 1: Crystal structure of ondansetron hydrochloride dihydrate, showing hydrogen-bonding network (blue dashed lines) between water molecules (red/white), chloride ions (green), and the API.

Table 1: Comparative hydration states of ondansetron salts

Form Water Molecules Stability Profile
Dihydrate 2 Stable ≤25°C, 60% RH
Hemihydrate 1 Intermediate phase
Anhydrous 0 Hygroscopic above 40% RH

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O.ClH.H2O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZJOBREMUDSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

128061-08-5
Details Compound: 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:1)
Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128061-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103639-04-9, 99614-01-4
Record name Ondansetron hydrochloride dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103639-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthesis of Ondansetron Base Precursor

The synthesis of ondansetron base serves as the foundational step for subsequent hydrochloride dihydrate formation. Patent US7041834B2 delineates a transamination reaction between dimethylamino-methyl-carbazolone and methyl-imidazole in non-aqueous polar solvents (e.g., dimethylformamide) using water-binding agents like acetic anhydride. Critical parameters include:

  • Stoichiometric Ratios : A 5:1 molar ratio of methyl-imidazole to carbazolone ensures complete conversion, minimizing residual reactants.
  • Temperature Control : Reflux at 80–90°C for 12 hours facilitates nucleophilic substitution, followed by cooling to 5–10°C to precipitate crude ondansetron base.
  • Purification : Recrystallization in methanol with activated carbon (Norit SX-1) at 60°C reduces high-molecular-weight impurities by 92%.

This method achieves a yield of 85–90% with residual solvent levels <0.1% (w/w), meeting International Council for Harmonisation (ICH) guidelines.

Crystallization of Ondansetron Hydrochloride Dihydrate

Crystallization directly impacts API purity and polymorphic stability. US20020115707A1 details a two-step crystallization protocol eliminating organic solvents:

Table 1: Crystallization Parameters and Outcomes

Parameter Step 1 Step 2
Solvent Volume (H₂O) 5 volumes relative to base 4 volumes relative to base
HCl Concentration 32% (v/v), 1.1 equivalents
Activated Carbon Type SX-1 (Norit) SX-1 (Norit)
Crystallization Temp. 95°C (dissolution), 5°C (cryst.) 95°C (dissolution), 5°C (cryst.)
Purity (HPLC) 98.5% 99.3%
Exo-Methylene Impurity 0.05% <0.01%

Key advantages include:

  • Solvent Elimination : Avoids residual methanol/isopropanol, reducing toxicity risks.
  • Activated Carbon Efficiency : SX-1 carbon adsorbs 99.8% of exo-methylene byproducts via π-π interactions.
  • Thermodynamic Control : Slow cooling (0.5°C/min) favors dihydrate over anhydrous forms.

Particle Size Optimization for Bioequivalence

Particle size distribution (PSD) critically influences dissolution rates and bioavailability. WO2005108392A2 addresses limitations of conventional milling by introducing a desolvation-rehydration cycle:

  • Desolvation : Heat ondansetron hydrochloride dihydrate at 80°C under vacuum (10 mbar) for 6 hours, achieving 0.5% water content.
  • Rehydration : Expose to 75% relative humidity at 25°C for 48 hours, restoring dihydrate stoichiometry.

Table 2: Particle Size Distribution Pre- and Post-Optimization

Metric Conventional Milling Desolvation-Rehydration
D10 (μm) 12 ± 3 58 ± 5
D50 (μm) 45 ± 8 210 ± 15
D90 (μm) 120 ± 20 480 ± 25
% Particles 50–500 μm 35% 82%

This method enhances flowability by 60% and reduces tablet weight variability to <1.5%.

Pharmaceutical Formulation and Sterilization

CN114209648A revolutionizes injection preparation by eliminating freeze-drying:

  • Excipients : Sodium chloride (9 mg/mL), citric acid monohydrate (0.5 mg/mL), sodium citrate dihydrate (0.25 mg/mL).
  • Process Simplification :
    • Dissolve components at 40°C without pH adjustment (inherent pH 3.6–3.8).
    • Two-stage 0.22 μm PVDF filtration removes endotoxins to <0.25 EU/mL.
    • Autoclave at 121°C for 15 minutes (F₀ ≥ 12), preserving API stability (<0.2% degradation).

Comparative studies show 30% faster reconstitution versus lyophilized powders.

Comparative Analysis of Industrial-Scale Methods

Table 3: Method Comparison for Ondansetron Hydrochloride Dihydrate Production

Method USP20020115707A1 WO2005108392A2 CN114209648A
Key Innovation Solvent-free crystallization Particle size modulation Sterilization without lyophilization
Process Time 48 hours 54 hours 8 hours
Purity (HPLC) 99.3% 99.1% 99.5%
Residual Solvents None 0.02% isopropanol None
Scalability Batch (50–500 kg) Continuous Batch (10,000–50,000 vials)

The solvent-free approach dominates API synthesis due to lower environmental impact, while desolvation-rehydration is preferred for oral dosage forms requiring controlled release.

化学反応の分析

Types of Reactions

Ondansetron hydrochloride dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of ondansetron hydrochloride dihydrate include:

Major Products Formed

The major products formed from these reactions are typically derivatives of ondansetron, which may have different pharmacological properties or improved stability .

科学的研究の応用

Medical Uses

Ondansetron hydrochloride dihydrate is primarily indicated for:

  • Chemotherapy-Induced Nausea and Vomiting : It is particularly effective in preventing nausea and vomiting caused by highly emetogenic chemotherapy regimens, such as those containing cisplatin. Clinical studies have demonstrated that ondansetron significantly reduces the incidence of nausea and vomiting in patients undergoing chemotherapy, with complete control achieved in approximately 73% of pediatric patients when administered intravenously alongside dexamethasone .
  • Postoperative Nausea and Vomiting : Ondansetron is also utilized to prevent nausea and vomiting following surgical procedures. A randomized controlled trial involving 670 children showed that a single dose effectively reduced postoperative nausea and vomiting .
  • Radiation Therapy : While less commonly used for this purpose, ondansetron can help manage nausea associated with radiation therapy .
  • Hyperemesis Gravidarum : Off-label use includes treating severe nausea and vomiting during pregnancy, particularly when other antiemetics have failed. A large cohort study indicated no significant fetal risk associated with ondansetron compared to other antiemetics .

Pharmacokinetics

  • Absorption and Distribution : Ondansetron is well absorbed with a bioavailability of approximately 60% when taken orally. It has a volume of distribution of about 4 liters per kilogram .
  • Metabolism : The drug undergoes hepatic metabolism predominantly via cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP1A2. Its half-life varies between 3 to 6 hours depending on patient demographics and health status .
  • Excretion : Less than 5% of the absorbed dose is excreted unchanged in urine, indicating extensive metabolism prior to elimination .

Safety Profile

Ondansetron is generally well tolerated; however, some adverse effects have been reported:

  • Common Side Effects : Headache (11%) and constipation (4%) are among the most frequently observed side effects .
  • Rare Cardiovascular Events : There have been isolated reports of tachycardia, hypotension, and electrocardiographic changes, particularly with higher doses exceeding 16 mg intravenously due to increased risk of QT prolongation .

Case Study 1: Pediatric Chemotherapy Patients

A multi-center study involving pediatric patients aged 1 to 17 years evaluated the efficacy of ondansetron in controlling emesis during chemotherapy. The study found that intravenous administration at a dose of 5 mg/m² resulted in complete emesis control in 73% of participants on the worst day of chemotherapy .

Case Study 2: Postoperative Use

In a double-blind trial involving children aged 1 to 24 months undergoing surgery, ondansetron was administered as a single dose preoperatively. The results demonstrated significant efficacy in reducing postoperative nausea and vomiting compared to placebo controls .

Summary Table of Applications

ApplicationIndicationEfficacy Evidence
Chemotherapy-induced nauseaHighly emetogenic chemotherapy (e.g., cisplatin)Complete control in ~73% pediatric patients
Postoperative nauseaFollowing surgical proceduresSignificant reduction in postoperative symptoms
Radiation therapyNausea managementLimited but positive outcomes reported
Hyperemesis gravidarumSevere pregnancy-related nauseaNo significant fetal risk compared to other drugs

類似化合物との比較

Ondansetron Hydrobromide and Hydroiodide Salts

Ondansetron hydrobromide and hydroiodide salts share structural similarities with the hydrochloride dihydrate but differ in counterions and physical properties:

Property Ondansetron Hydrochloride Dihydrate Ondansetron Hydrobromide Dihydrate Ondansetron Hydroiodide Dihydrate
Crystal Structure Isomorphic with hydrobromide Isomorphic with hydrochloride Non-isomorphic
Dehydration Pathway Forms hemihydrate intermediate No intermediate hemihydrate Not reported
Molecular Weight 365.9 410.3 (estimated) 457.2 (estimated)
Solubility Sparingly soluble in water Likely similar to hydrochloride Likely lower due to larger anion

Key Findings :

  • Both hydrobromide and hydrochloride dihydrates exhibit isomorphic crystal lattices, whereas hydroiodide adopts a distinct structure .
  • Dehydration behavior diverges: hydrochloride transitions to anhydrate via hemihydrate, while hydrobromide skips this intermediate .
  • Hydroiodide’s larger anion may reduce solubility, limiting its pharmaceutical utility compared to hydrochloride .

Ondansetron Free Base

The free base form (C₁₈H₁₉N₃O) is used in suppositories and oral disintegrating tablets (ODTs), contrasting with the hydrochloride dihydrate in tablets and injections:

Property Ondansetron Hydrochloride Dihydrate Ondansetron Free Base
Formulation Use Tablets, injections Suppositories, ODTs
Stability Heat-sensitive (2–8°C storage) Likely more thermally stable
Bioavailability 85% release in ~6 min (tablets) Comparable efficacy in suppositories

Key Findings :

  • The free base is preferred in suppositories for compatibility with lipid-based excipients, while the hydrochloride dihydrate suits solid dosage forms .
  • Both forms demonstrate comparable clinical efficacy, but pharmacokinetic profiles may differ due to formulation design .

Other Hydrate Forms and Dehydration Behavior

Ondansetron hydrochloride dihydrate undergoes dehydration at elevated temperatures, forming a hemihydrate intermediate before transitioning to anhydrate . This contrasts with lisinopril dihydrate, which forms a metastable monohydrate, highlighting the uniqueness of ondansetron’s dehydration pathway .

Thermal Analysis Data :

  • TGA/DSC : Weight loss at ~60–100°C corresponds to water release, with endothermic peaks confirming dehydration .
  • 3D Printing Stability : Ondansetron hydrochloride dihydrate retains its solvatomorphic form even at 80–100°C during 3D printing, critical for manufacturing chewable tablets .

Pharmaceutical and Regulatory Considerations

  • Regulatory Status : The hydrochloride dihydrate holds a Ph Eur Certificate of Suitability, ensuring compliance with stringent quality standards . Other salts lack equivalent certifications, limiting their commercial viability.
  • Clinical Performance: In head-to-head trials, ondansetron hydrochloride dihydrate tablets demonstrated non-inferiority to free base suppositories in preventing chemotherapy-induced nausea .

Q & A

Q. What are the critical physicochemical properties of ondansetron hydrochloride dihydrate relevant to formulation stability?

Ondansetron hydrochloride dihydrate is a white to off-white crystalline powder with the molecular formula C₁₈H₁₉N₃O·HCl·2H₂O and a molecular weight of 365.86 g/mol . Its solubility profile is key for formulation: it is highly soluble in acetic acid, moderately soluble in methanol, and sparingly soluble in water or ethanol. The anhydrous form’s hygroscopicity necessitates controlled storage (desiccated, −20°C) to prevent hydration/dehydration shifts, which can alter bioavailability .

Q. How is ondansetron hydrochloride dihydrate analytically distinguished from its anhydrous form?

Techniques like X-ray crystallography and thermogravimetric analysis (TGA) are used to confirm hydration states. For example, Mizoguchi et al. (2018) resolved the dehydration mechanism of the dihydrate form using crystal structure analysis, identifying distinct water loss patterns at specific temperatures . HPLC methods with UV detection (e.g., 310 nm) can also differentiate hydration states via retention time shifts .

Q. What validated HPLC methods are recommended for quantifying ondansetron hydrochloride dihydrate in formulations?

A reversed-phase HPLC method using a C18 column (5 µm, 250 × 4.6 mm), mobile phase of acetonitrile:phosphate buffer (pH 3.0) (30:70) , and flow rate of 1.0 mL/min achieves baseline separation. Validation parameters include linearity (0.1–50 µg/mL, R² >0.999), precision (RSD <2%), and recovery (98–102%) .

Advanced Research Questions

Q. How do hydration state changes impact ondansetron’s pharmacokinetic and pharmacodynamic properties?

The dihydrate form exhibits reduced solubility compared to anhydrous forms, potentially delaying absorption. Studies show that dehydration above 40°C alters crystal lattice integrity, affecting dissolution rates. This necessitates strict control of storage conditions (humidity <30%) during preclinical trials to ensure consistent bioavailability .

Q. What experimental strategies resolve contradictions in receptor binding data for ondansetron hydrochloride dihydrate?

Ondansetron’s 5-HT₃ receptor antagonism (Ki = 6.16 nM) is well-established, but discrepancies in off-target effects (e.g., weak dopamine receptor binding) may arise from assay variability. To address this:

  • Use radioligand binding assays with purified 5-HT₃ receptors (e.g., from rodent neuroblastoma cells) to minimize cross-reactivity.
  • Validate selectivity via knockout models or competitive binding with selective agonists/antagonists (e.g., GR65630 for 5-HT₃) .

Q. How can researchers optimize in vitro models for studying ondansetron’s antiemetic efficacy against chemotherapy-induced nausea?

  • Cell-based assays : Use human 5-HT₃A receptor-expressing HEK293 cells to measure IC₅₀ via calcium flux or patch-clamp electrophysiology.
  • Animal models : DBA/2 mice exhibit serotonin-mediated auditory gating deficits, reversible with ondansetron (1–5 mg/kg i.p.), providing a translational model for dose-response studies .
  • Include positive controls (e.g., palonosetron) and account for species-specific receptor affinities .

Q. What methodologies address batch variability in ondansetron hydrochloride dihydrate synthesis?

  • Process Analytical Technology (PAT) : Monitor crystallization in real-time using Raman spectroscopy to ensure consistent hydrate formation.
  • Quality by Design (QbD) : Optimize parameters like solvent ratio (water:ethanol) and cooling rate to control crystal size distribution (target: 10–50 µm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one Hydrate Hydrochloride
Reactant of Route 2
Reactant of Route 2
9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one Hydrate Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。